

Technical Comparison Guide: GC-MS Identification of Undeca-1,10-dien-6-ol

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Compound of Interest

Compound Name: *Undeca-1,10-dien-6-ol*

CAS No.: 69856-80-0

Cat. No.: B2819464

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Executive Summary

Undeca-1,10-dien-6-ol (

, MW 168.[1]28) is a symmetrical secondary alcohol often encountered in the analysis of insect pheromones, essential oils, and as a synthetic intermediate in olefin metathesis. Its identification presents a specific analytical challenge: distinguishing it from its positional isomers (e.g., undeca-1,10-dien-3-ol) and its saturated analogs.

This guide provides a definitive GC-MS fragmentation analysis of **Undeca-1,10-dien-6-ol**. Unlike standard library matching which may fail with rare isomers, this guide utilizes mechanistic mass spectrometry to validate identity. We compare its performance and spectral signature against two critical alternatives: its positional isomer and its saturated analog, demonstrating how

-cleavage rules provide a self-validating identification system.

Experimental Protocol

To replicate the fragmentation patterns described below, the following standardized GC-MS protocol is recommended. This protocol minimizes thermal degradation (dehydration) while ensuring sufficient separation of isomers.

Gas Chromatography (GC) Parameters

- Column: 5% Phenyl Methyl Siloxane (e.g., HP-5ms, DB-5ms),
.
- Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
- Inlet Temperature:

(Splitless mode recommended for trace analysis; Split 1:50 for neat samples).
- Oven Program:
 - Hold at

for 2 min.
 - Ramp

to

.
 - Ramp

to

(Hold 5 min).
- Retention Index (RI): Expected RI on DB-5ms is approximately 1270–1300, significantly higher than the non-polar diene precursor (1,10-undecadiene, RI ~1080) due to hydrogen bonding.

Mass Spectrometry (MS) Parameters

- Ionization: Electron Impact (EI) at 70 eV.

- Source Temperature:
.
- Transfer Line:
.
- Scan Range: m/z 35–350.
- Solvent Delay: 3.0 min.

Fragmentation Analysis: The "Product" Performance

The mass spectrum of **Undeca-1,10-dien-6-ol** is governed by the stability of the fragments produced via

-cleavage. Because the molecule is symmetrical around the hydroxyl group at C6, cleavage on either side yields the same fragment ion.

Primary Fragmentation Pathway (-Cleavage)

The molecular ion (

, m/z 168) is typically weak or absent in secondary alcohols. The radical cation destabilizes, triggering the cleavage of the C-C bond adjacent to the oxygen.[2]

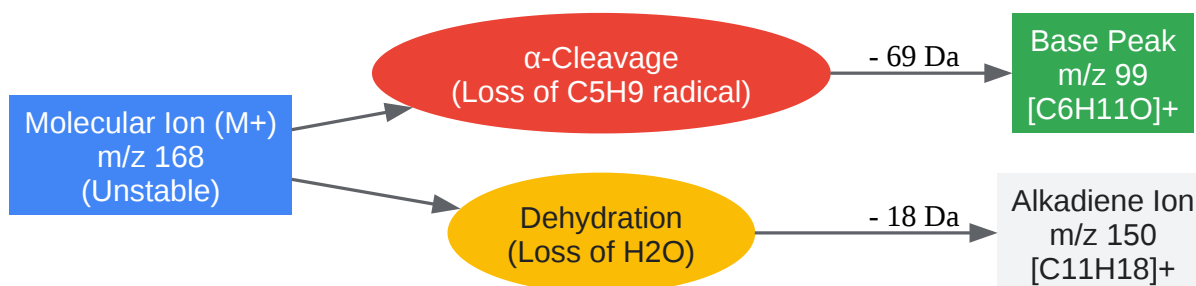
- Structure:
- Cleavage: The bond between C5 and C6 (or C6 and C7) breaks.
- Neutral Loss: The pentenyl radical () is lost.
 - Mass of neutral loss:
Da.

- Detected Ion (Base Peak): The charge remains on the oxygen-containing fragment.[3]
 - Calculation:

Secondary Pathways

- Dehydration (): Loss of water to form a conjugated triene system.
 - Peak: m/z 150.
- Hydrocarbon Series: The pentenyl side chains fragment further to yield characteristic alkene ions.
 - Peaks: m/z 41, 55, 67, 81.

Visualizing the Mechanism



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Figure 1: Mechanistic pathway for the primary fragmentation of **Undeca-1,10-dien-6-ol**.

Comparative Analysis: Alternatives

To validate the identity of **Undeca-1,10-dien-6-ol**, one must compare it against potential "decoys" likely to be present in synthesis or natural extracts.

Comparison 1: Positional Isomer (Undeca-1,10-dien-3-ol)

This is the most critical comparison. Both have the same MW (168) and formula, but the -OH position shifts the

-cleavage point.

- **Undeca-1,10-dien-6-ol** (Target):
 - Symmetry: Symmetrical.[4]
 - -Cleavage Loss: Pentenyl (, mass 69).
 - Diagnostic Ion:m/z 99.
- **Undeca-1,10-dien-3-ol** (Alternative):
 - Symmetry: Asymmetrical.
 - -Cleavage Path A: Loss of Vinyl (, mass 27). -> Ion m/z 141 (Rare).
 - -Cleavage Path B: Loss of Octenyl (, mass 111). -> Ion m/z 57 ().
 - Result: The shift of the base peak from m/z 99 to m/z 57 (or 71 depending on H-rearrangement) clearly distinguishes the isomers.

Comparison 2: Saturated Analog (Undecan-6-ol)

Often present if hydrogenation is involved in the synthesis.

- **Undecan-6-ol**:
 - MW: 172.

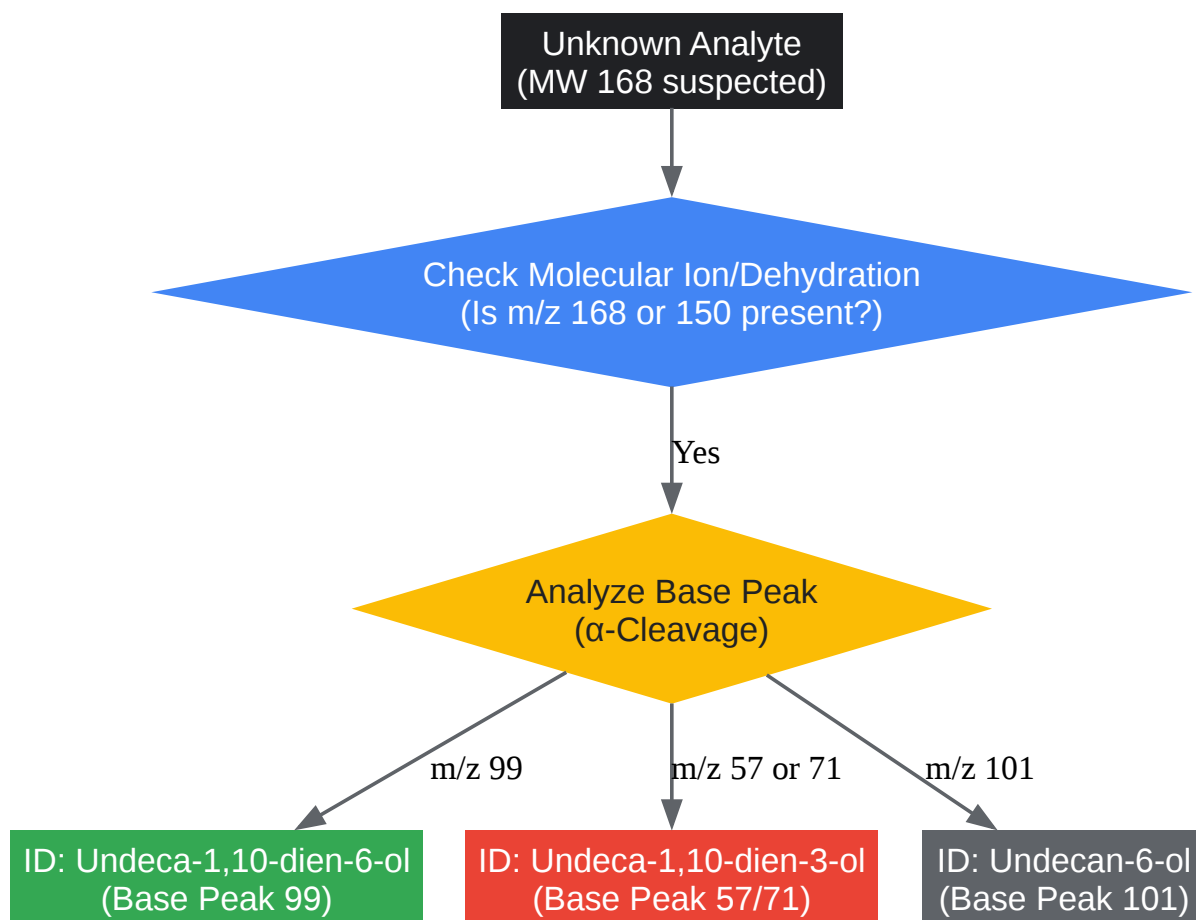
- -Cleavage: Loss of Pentyl (, mass 71).
- Diagnostic Ion:
.
- Result: The mass shift of +2 Da on the base peak (99 vs 101) confirms the presence of the double bonds in the side chains.

Summary Data Table

Feature	Undeca-1,10-dien-6-ol (Target)	Undeca-1,10-dien-3-ol (Isomer)	Undecan-6-ol (Saturated)
Molecular Weight	168	168	172
Symmetry	Yes (C6)	No	Yes (C6)
Dominant Mechanism	-Cleavage (Symmetrical)	-Cleavage (Asymmetrical)	-Cleavage (Saturated)
Fragment Lost	(Mass 69)	(Mass 111)	(Mass 71)
Base Peak (m/z)	99	57 (or 71)	101
Dehydration Peak	150	150	154

Identification Workflow

To ensure high-confidence identification, follow this logic flow. This system is self-validating because it relies on the specific mass shift caused by the double bond position relative to the hydroxyl group.



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Figure 2: Decision tree for distinguishing undeca-dienol isomers.

References

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